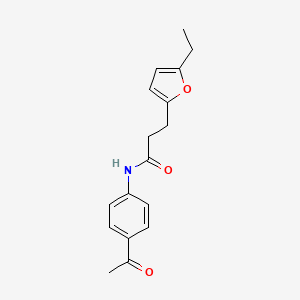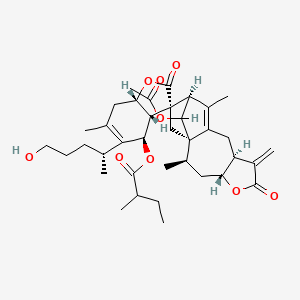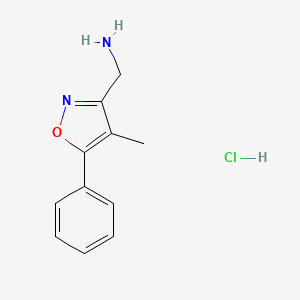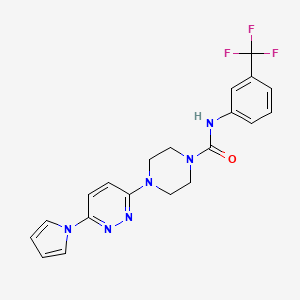
4-(6-(1H-ピロール-1-イル)ピリダジン-3-イル)-N-(3-(トリフルオロメチル)フェニル)ピペラジン-1-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H19F3N6O and its molecular weight is 416.408. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!4-(6-(1H-ピロール-1-イル)ピリダジン-3-イル)-N-(3-(トリフルオロメチル)フェニル)ピペラジン-1-カルボキサミドの科学研究アプリケーションに関する包括的な分析を以下に示します。
がん治療
この化合物は、さまざまな癌に関与する線維芽細胞増殖因子受容体(FGFR)の阻害剤として可能性を示しています。FGFR阻害剤は、癌細胞の増殖、移動、生存を阻害することができます。 研究によると、この化合物を使用してFGFRを標的にすることは、乳がん、肺がん、前立腺がん、膀胱がんなどの癌の治療に効果的である可能性があります .
神経保護剤
研究によると、この化合物の誘導体は神経保護作用を持つ可能性があります。 これらの化合物は、特定のシグナル伝達経路を調節することにより、神経細胞の損傷から保護し、アルツハイマー病やパーキンソン病などの神経変性疾患の治療に有益な可能性があります .
抗炎症アプリケーション
この化合物の構造により、炎症プロセスに関与するさまざまな酵素や受容体と相互作用することができます。 これは、関節リウマチや炎症性腸疾患などの病状を治療できる抗炎症薬の開発のための候補になります .
抗ウイルス研究
特定の分子標的と相互作用する能力があるため、この化合物は抗ウイルスアプリケーションで調査されています。 ウイルス酵素またはウイルス複製に不可欠な宿主細胞因子を標的にすることにより、特定のウイルスの複製を阻害する可能性があります .
心臓血管疾患治療
研究によると、この化合物は、心臓病に関与する経路を調節することにより、心臓血管の健康に役割を果たす可能性があります。 高血圧やアテローム性動脈硬化症などの病状の予防または治療に役立つ薬物の開発に使用できる可能性があります .
抗菌剤
この化合物のユニークな構造により、必須の細菌酵素を標的にすることにより、細菌の増殖を阻害することができます。 これは、特に抗生物質耐性株に対する新しい抗菌剤の開発のための有望な候補になります .
糖尿病管理
インスリンシグナル伝達経路を調節するこの化合物の可能性についての研究が進行中です。 これは、血糖値の調節とインスリン感受性を改善する、糖尿病の新しい治療法の開発につながる可能性があります .
精神障害
神経伝達物質受容体とのこの化合物の相互作用は、精神障害の治療に役立つ可能性を示唆しています。 神経伝達物質の活性を調節することにより、うつ病、不安、統合失調症などの病状の新しい薬物の開発に役立つ可能性があります .
特性
IUPAC Name |
4-(6-pyrrol-1-ylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c21-20(22,23)15-4-3-5-16(14-15)24-19(30)29-12-10-28(11-13-29)18-7-6-17(25-26-18)27-8-1-2-9-27/h1-9,14H,10-13H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDULOCIRDRCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
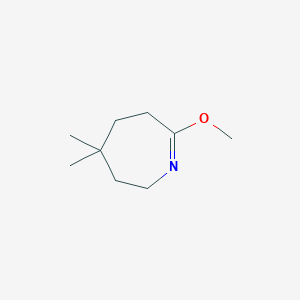
![4-ethyl-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2538350.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2538351.png)
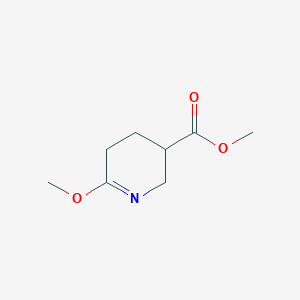
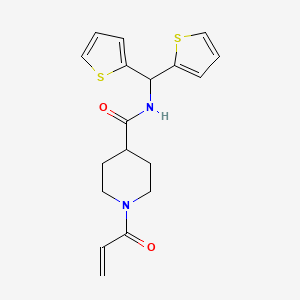
![(E)-N'-[3-cyano-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2538359.png)
![N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2538360.png)

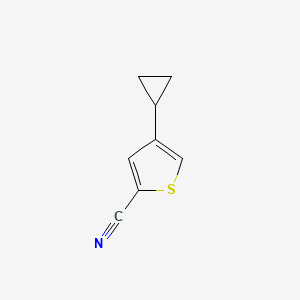
![5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B2538366.png)

